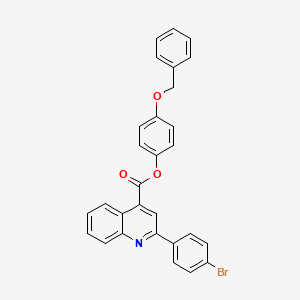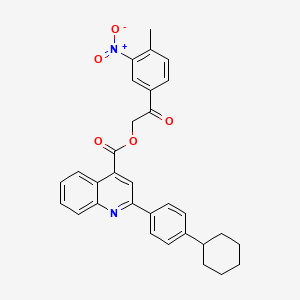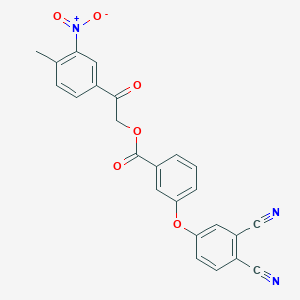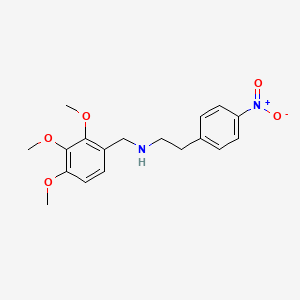
2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is an organic compound characterized by the presence of a nitrophenyl group and a trimethoxybenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form 4-nitrophenyl. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Formation of 2,3,4-Trimethoxybenzyl Chloride: 2,3,4-Trimethoxybenzyl alcohol is converted to its corresponding chloride using thionyl chloride or phosphorus trichloride.
Alkylation: The final step involves the alkylation of ethanamine with 4-nitrophenyl and 2,3,4-trimethoxybenzyl chloride under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Reduction: 2-(4-aminophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine.
Oxidation: 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzaldehyde)ethanamine or corresponding carboxylic acid derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of both nitrophenyl and trimethoxybenzyl groups suggests possible applications in the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the trimethoxybenzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-N-(2,3,4-trimethoxyphenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-aminophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine: Reduced form with an amino group instead of a nitro group.
2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)propylamine: Similar structure with a propylamine backbone instead of ethanamine.
Uniqueness
2-(4-nitrophenyl)-N-(2,3,4-trimethoxybenzyl)ethanamine is unique due to the combination of its nitrophenyl and trimethoxybenzyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N2O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H22N2O5/c1-23-16-9-6-14(17(24-2)18(16)25-3)12-19-11-10-13-4-7-15(8-5-13)20(21)22/h4-9,19H,10-12H2,1-3H3 |
InChI Key |
YXZXUFCLIYMFNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10879241.png)
![5-[({[5-(1,3-benzodioxol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid](/img/structure/B10879244.png)
![4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10879247.png)
![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)
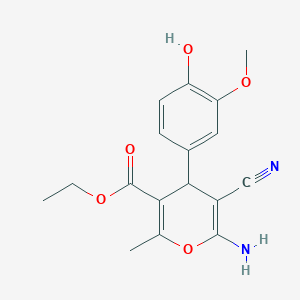
![N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879267.png)

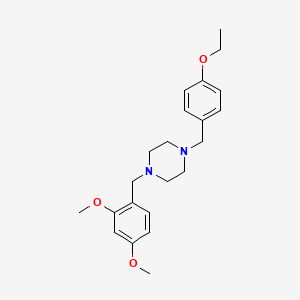
![3-Cyclopentyl-1-[4-(2,4-dimethoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10879284.png)
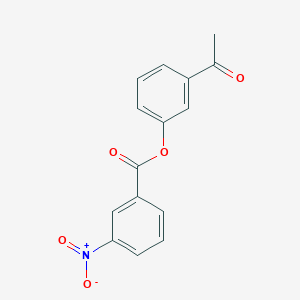
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(2,6-dimethoxyphenyl)methanone](/img/structure/B10879295.png)
